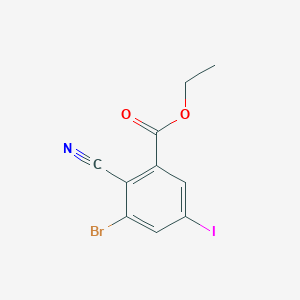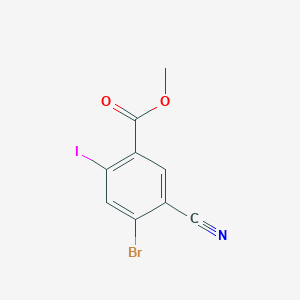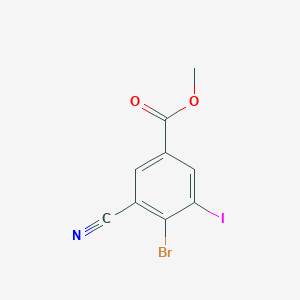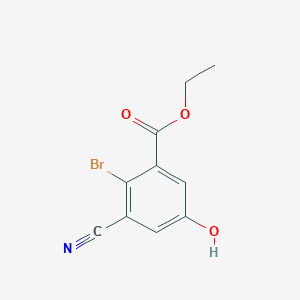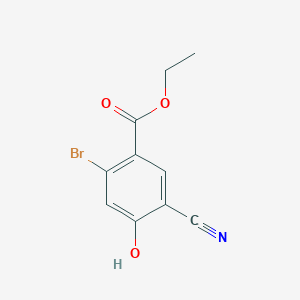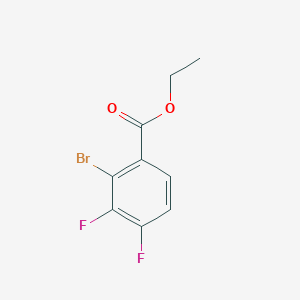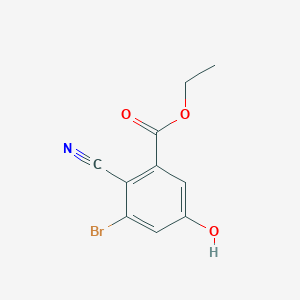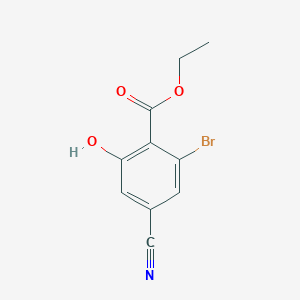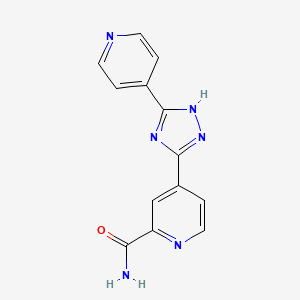
4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide
Overview
Description
The compound “4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide” is a complex organic molecule that likely contains a pyridine and a triazole ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving picolinamide . Picolinamide can react with benzaldehydes in the presence of a catalyst such as Pd(TFA)2 to form various complex organic compounds .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The pyridine and triazole rings can contribute to the overall stability and reactivity of the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Derivatives
A compound structurally related to 4-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)picolinamide, specifically 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, was synthesized and converted into various derivatives. These derivatives include alkylated and Mannich base derivatives, which were evaluated for their antimicrobial activities (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Antimicrobial Screening
The synthesized compounds were screened for antimicrobial activities, revealing that most of them showed good or moderate activity. This suggests the potential of this compound and its derivatives in antimicrobial applications (Bayrak et al., 2009).
Antioxidant Properties
- Antioxidant Activities: A related compound, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole, and its derivatives were prepared and screened for antioxidant and antiradical activities. This indicates the potential for antioxidant applications of similar compounds (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Structural Characterization
- Crystal Structure Analysis: The crystal structure of N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide, a compound with a similar structure, was analyzed. Understanding the crystal structure can provide insights into the potential applications in material science and chemistry (Hernández‐Gil, Ferrer, Ballesteros, & Castiñeiras, 2013).
Electrochemical Studies
- Synthesis and Electrochemical Studies: Nickel(II) complexes of derivatives of 5-(pyridine-4-yl)-2H-1,2,4-triazole-3-thione, a compound with structural similarity, were synthesized and characterized, including electrochemical studies. Such studies are vital for potential applications in electrochemistry and coordination chemistry (Bharty, Kushawaha, Chaudhari, Dani, Maiti, & Butcher, 2017).
Tuberculostatic Activity
- Synthesis and Tuberculostatic Testing: N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide and N′-methyl-pyrimidine-2-carbohydrazide derivatives were synthesized, tested for tuberculostatic activity, and analyzed for structure-activity relationships. This research is relevant for pharmaceutical applications, particularly in developing treatments for tuberculosis (Bogdanowicz, Foks, Gobis, & AUGUSTYNOWICZ-KOPEĆ, 2012).
Mechanism of Action
- As a result, the synthesis of uric acid is reduced, leading to decreased levels of insoluble urates and uric acid in tissues, plasma, and urine .
Mode of Action
Pharmacokinetics
- The compound is absorbed primarily in the upper small intestine . It is orally administered twice daily. Topiroxostat undergoes hepatic metabolism to form active metabolites. Unlike some other xanthine oxidase inhibitors, topiroxostat and its metabolites are unaffected by renal complications . This makes it suitable for patients with chronic kidney diseases .
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O/c14-11(20)10-7-9(3-6-16-10)13-17-12(18-19-13)8-1-4-15-5-2-8/h1-7H,(H2,14,20)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPFRXHDFAWVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


